Bromotheophylline
Description
Contextualizing 8-Bromotheophylline within Xanthine (B1682287) Alkaloid Derivatives
Xanthine alkaloids are a group of naturally occurring compounds characterized by a purine (B94841) base structure, also found in the nucleotides of DNA wikipedia.orgclockss.org. Key members of this class include caffeine (B1668208), theobromine, and theophylline (B1681296), which are present in various plants such as tea, coffee, and cocoa clockss.orgwikipedia.orguniroma1.it. These compounds share a basic purine ring structure, with variations in the placement of methyl groups determining their specific profiles clockss.org.
Xanthine itself is a purine base found in most body tissues and fluids, serving as an intermediate in the degradation of adenosine (B11128) monophosphate to uric acid nih.govamdb.online. Theophylline, specifically, is a 1,3-dimethylxanthine wikipedia.orgnih.gov. 8-Bromotheophylline, as an 8-halogenated derivative of theophylline, fits within the broader category of synthetic xanthine derivatives that are explored for their diverse biological activities uniroma1.itresearchgate.net. The introduction of a bromine atom at the C8 position alters the electronic and steric properties of the molecule, influencing its interactions with biological targets.
Historical Perspectives on Theophylline and its Halogenated Analogues
Theophylline was first isolated from tea leaves and chemically identified around 1888 clockss.orgwikipedia.org. Its chemical synthesis was later described in 1895, with an alternative synthesis method introduced in 1900 wikipedia.orgatamanchemicals.com. Theophylline's initial clinical use in 1902 was as a diuretic, and it was later recognized for its efficacy in treating asthma clockss.orgwikipedia.orgatamanchemicals.com.
Research into modifying the xanthine structure to alter or enhance its properties has a long history. The synthesis of halogenated analogues, such as 8-bromotheophylline, represents an effort to explore how substituents at specific positions, like C8, impact the compound's activity and physicochemical characteristics. Early studies on 8-bromotheophylline included the preparation and investigation of its water-soluble salts and their properties researchgate.net. This historical context highlights a sustained interest in manipulating the xanthine scaffold to develop compounds with potentially improved or novel therapeutic applications uniroma1.itresearchgate.net.
Significance of 8-Bromotheophylline in Contemporary Medicinal Chemistry
In contemporary medicinal chemistry, 8-bromotheophylline remains significant primarily as a valuable research tool and a precursor for the synthesis of novel compounds. It is recognized for its ability to modulate biological pathways, which can contribute to innovative solutions in drug discovery chemimpex.com. Its unique structure allows for targeted modifications, facilitating the exploration of new therapeutic avenues chemimpex.com.
One notable application is its use in the synthesis of oxazolo[2,3-f]purinediones, which are evaluated for their affinity at adenosine A₁ and A₂A receptors medchemexpress.com. Adenosine receptors are important targets in various physiological processes, and compounds that modulate their activity are of interest for potential therapeutic agents wikipedia.orgnih.gov.
Furthermore, 8-bromotheophylline serves as a key intermediate in the synthesis of various pharmaceuticals chemimpex.com. It is also employed in biochemical research to study the effects of brominated compounds on cellular processes, providing insights into metabolic pathways and potential therapeutic targets chemimpex.com. In analytical chemistry, 8-bromotheophylline is utilized as a reference standard in chromatography for the identification and quantification of related compounds chemimpex.com.
Research has also investigated the polymorphic forms of 8-bromotheophylline, noting that while theophylline polymorphs are dominated by NH---N intermolecular hydrogen bonds, 8-halo compounds like 8-bromotheophylline primarily exhibit NH---O interactions mdpi.compreprints.org. This difference in hydrogen bonding can influence the solid-state properties of the compounds. Studies have reported at least two polymorphic forms for 8-bromotheophylline preprints.org.
While 8-bromotheophylline is the active moiety in some over-the-counter medications, its significance in medicinal chemistry research extends beyond these specific applications, focusing on its utility as a structural scaffold and a tool for investigating biological interactions and developing new chemical entities nih.govwikipedia.orgchemicalbook.compharmacompass.compharmaoffer.com.
Here is a table summarizing some key data points for 8-Bromotheophylline:
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₄O₂ | nih.govfishersci.cauni.lu |
| Molecular Weight | 259.06 g/mol | nih.govfishersci.cauni.lu |
| Melting Point | 295-297 °C | chemicalbook.com |
| PubChem CID | 11808 | nih.govwikipedia.orgfishersci.ca |
| IUPAC Name | 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione | wikipedia.orgfishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044768 | |
| Record name | 8-Bromotheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 300 ºC | |
| Record name | Bromotheophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Bromotheophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10381-75-6 | |
| Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotheophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Bromotheophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromotheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
295-316 ºC | |
| Record name | Bromotheophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthetic Methodologies for 8 Bromotheophylline and Its Derivatives
Direct Halogenation Approaches to 8-Bromotheophylline Synthesis
The most common method for synthesizing 8-bromotheophylline involves the introduction of a bromine atom at the C-8 position of the theophylline (B1681296) core structure.
Oxidative Bromination of Theophylline
Oxidative bromination is a widely employed method for the synthesis of 8-bromotheophylline. This reaction typically involves the use of a brominating agent in the presence of an oxidant. One reported method utilizes hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in glacial acetic acid derpharmachemica.com. Under these conditions, the reaction can be completed within 4 hours, yielding recrystallized 8-bromotheophylline derpharmachemica.com. Another approach describes the dissolution of theophylline in a mixture of acetic acid and water, followed by the dropwise addition of bromine at an elevated temperature (50°C). The 8-bromotheophylline product then precipitates from the reaction medium prepchem.com. Bromination of a 3-substituted purine (B94841) derivative with bromine in acetic acid has also been reported to yield the corresponding 8-bromo derivative in high yield rsc.org. N-bromosuccinimide (NBS) has also been used as a brominating agent for theophylline derivatives, with the reaction typically carried out in solvents like dimethylformamide (DMF) rsc.org.
Optimization of Reaction Conditions and Yields
Optimization of the oxidative bromination of theophylline aims to maximize the yield and purity of 8-bromotheophylline. Factors influencing the reaction include the choice of brominating agent, oxidant, solvent, temperature, and reaction time. For the method using HBr and H₂O₂ in glacial acetic acid, a reaction time of 4 hours at suitable conditions resulted in an 80-85% yield of recrystallized 8-bromotheophylline derpharmachemica.com. Another procedure involving bromine in acetic acid and water at 50°C has been reported to give a 70-85% yield prepchem.com. The use of NBS in DMF under reflux conditions at 90°C for 8 hours has also been described for the bromination at the C8 position of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives rsc.org.
Data on specific optimized conditions and corresponding yields from the search results are presented in the table below:
| Method | Brominating Agent | Oxidant | Solvent | Temperature | Time | Reported Yield (%) | Reference |
| Oxidative Bromination | HBr | H₂O₂ | Glacial Acetic Acid | Not specified | 4 hours | 80-85 | derpharmachemica.com |
| Bromination in Acetic Acid/Water | Bromine | None specified | Acetic Acid/Water | 50°C | Not specified | 70-85 | prepchem.com |
| Bromination with NBS | NBS | None specified | DMF | 90°C (reflux) | 8 hours | Not specified | rsc.org |
| Bromination in Acetic Acid (3-substituted purine) | Bromine | None specified | Acetic Acid | 65°C | 3 hours | 92 | rsc.org |
Derivatization Strategies Utilizing 8-Bromotheophylline as a Precursor
8-Bromotheophylline is a versatile building block for the synthesis of a wide array of xanthine (B1682287) derivatives through various chemical transformations, primarily involving the displacement of the bromine atom or reactions at other positions of the xanthine core.
Synthesis of Oxazolo[2,3-f]purinediones from 8-Bromotheophylline and Oxiranes
8-Bromotheophylline can be utilized in the synthesis of tricyclic oxazolo[2,3-f]purinediones through cyclization reactions with oxiranes researchgate.netnih.gov. This reaction typically involves treating 8-bromotheophylline with oxiranes under basic conditions researchgate.netnih.govmolaid.com. For instance, the reaction of 8-bromotheophylline with propyl oxirane in pyridine (B92270) using n-butanol as a solvent has been reported to yield 1,3-Dimethyl-7-propyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione with a 91% yield molaid.com. Oxazolo[2,3-f]purinediones have been synthesized by the cyclization of 8-bromotheophylline with oxiranes, and these compounds have been evaluated for their affinity at adenosine (B11128) receptors researchgate.netnih.gov.
Alkylation at the N-7 Position to Yield 8-Bromo-7-alkyltheophylline Derivatives
Alkylation of 8-bromotheophylline at the N-7 position is a common strategy to introduce diverse substituents and modify the properties of the xanthine core. This reaction can be achieved by treating 8-bromotheophylline with alkyl halides in the presence of a base. For example, the synthesis of 7-benzyl-8-bromotheophylline has been carried out by the interaction of 8-bromotheophylline with benzyl (B1604629) chloride under phase transfer catalysis conditions derpharmachemica.com. Another method involves the alkylation of 8-bromotheophylline with appropriate 2-bromo-1-(fluorophenyl)ethan-1-one derivatives in a biphasic system with potassium carbonate in dimethylformamide (DMF) uj.edu.pl. Alkylation of 8-bromotheophylline at the N-7 position has also been reported using benzyl bromide or methyl iodide in the presence of potassium carbonate in DMF clockss.org.
Detailed research findings on N-7 alkylation from the search results include:
Synthesis of 7-benzyl-8-bromotheophylline from 8-bromotheophylline and benzyl chloride under phase transfer catalysis, with a reported yield of 98% after purification derpharmachemica.com.
Alkylation of 8-bromotheophylline with benzyl bromide or methyl iodide in DMF with K₂CO₃, yielding N7-methyl- and N7-benzyl-substituted xanthines clockss.org. The yield for 1,3,7-trimethyl-8-bromotheophylline was reported as 71% clockss.org.
A summary of some N-7 alkylation reactions is presented in the table below:
| Starting Material | Alkylating Agent | Conditions | Product | Reported Yield (%) | Reference |
| 8-Bromotheophylline | Benzyl chloride | Phase transfer catalysis | 7-Benzyl-8-bromotheophylline | 98 | derpharmachemica.com |
| 8-Bromotheophylline | 2-bromo-1-(fluorophenyl)ethan-1-one derivatives | K₂CO₃ in DMF (biphasic system) | 8-bromo-7-(2-oxo-2-fluorophenylethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones | Not specified | uj.edu.pl |
| 8-Bromotheophylline | Benzyl bromide | K₂CO₃ in DMF | 7-Benzyl-8-bromotheophylline | Not specified | clockss.org |
| 8-Bromotheophylline | Methyl iodide | K₂CO₃ in DMF | 1,3,7-Trimethyl-8-bromotheophylline | 71 | clockss.org |
Condensation Reactions Leading to Tricyclic Xanthines
8-Bromotheophylline and its N-7 alkylated derivatives serve as precursors for the synthesis of various tricyclic xanthine ring systems through condensation reactions. For example, 8-bromotheophylline derivatives have been used in reactions with N-(aminoalkyl)-4-acetylphenylpiperazine followed by cyclo-condensation to synthesize 1H-imidazo[2,1-f]purine derivatives rsc.org. In this process, the 8-amino derivatives, formed after amination of 8-bromotheophylline, undergo spontaneous cyclization rsc.org. Another approach involves the cyclization of 7-halogenoalkyl-8-bromo-1,3-dimethylxanthine derivatives with aminocycloalkanes to synthesize tricyclic cycloalkylimidazo-, pyrimido-, and diazepinopurinediones researchgate.net. Furthermore, 7-(3-chloropropyl)-8-bromotheophylline has been cyclized with phenylalkylamines to obtain N-phenethyl-substituted pyrimido[2,1-f]purinediones uniroma1.it. Condensation reactions of 8-bromotheophylline with methylhydrazine followed by condensation with acetyl acetate (B1210297) have also been reported to yield triazepino[4,3-t]theophylline derivatives after intermolecular cyclization uot.edu.ly.
Research findings on condensation reactions include:
Synthesis of 1H-imidazo[2,1-f]purine derivatives from 8-bromotheophylline derivatives via amination and subsequent spontaneous cyclization rsc.org.
Cyclization of 7-halogenoalkyl-8-bromo-1,3-dimethylxanthines with aminocycloalkanes to form tricyclic systems researchgate.net.
Cyclization of 7-(3-chloropropyl)-8-bromotheophylline with phenylalkylamines leading to N-phenethyl-substituted pyrimido[2,1-f]purinediones uniroma1.it.
Advanced Structural Characterization and Polymorphism Studies
Spectroscopic Analysis of 8-Bromotheophylline and its Analogues
Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools for confirming the structure and identifying functional groups within a molecule.
Infrared spectroscopy is used to identify the vibrational modes of a molecule, providing information about its functional groups. While specific IR data for 8-bromotheophylline was not extensively detailed in the search results, IR spectroscopy is a standard technique for characterizing xanthine (B1682287) derivatives like theophylline (B1681296). The IR spectrum of theophylline, for instance, shows characteristic bands corresponding to N-H stretching modes and aliphatic and aromatic C-H bonds in the region of 3440-2460 cm⁻¹. researchgate.net The carbonyl stretching vibrations (C=O) and the stretching modes of C=N and C=C bonds are also typically observed in the IR spectra of these compounds. researchgate.netorientjchem.org Comparing the IR spectrum of 8-bromotheophylline to that of theophylline and other 8-halotheophyllines would reveal shifts in characteristic peaks due to the presence of the bromine atom, particularly affecting vibrations near the substitution site and potentially influencing the N-H and C=O stretching frequencies through electronic effects and hydrogen bonding.
NMR spectroscopy provides detailed information about the local electronic environment of atomic nuclei within a molecule, aiding in structural elucidation. ¹H NMR and ¹³C NMR are commonly used for xanthine derivatives.
For theophylline, ¹H NMR spectra show distinct resonance frequencies for the methyl protons and the proton at the 8-position. soton.ac.uk ¹³C NMR spectroscopy provides signals for each unique carbon environment in the molecule. soton.ac.uk
Data from NMR spectroscopy, including techniques like ¹H-¹³C HSQC, are valuable for assigning peaks and confirming the connectivity of atoms in the structure of 8-bromotheophylline.
Infrared Spectroscopy (IR)
Polymorphism in 8-Bromotheophylline and 8-Halotheophyllines
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical property in pharmaceuticals as different polymorphs can exhibit varying physical properties.
Theophylline is known to exist in multiple polymorphic forms, with five distinct anhydrous forms and a monohydrate having been identified. preprints.orgmdpi.comresearchgate.netpreprints.org The study of 8-halotheophyllines, including 8-bromotheophylline and 8-chlorotheophylline (B119741), has revealed the existence of distinct polymorphic forms for these analogues as well. preprints.orgmdpi.comresearchgate.netpreprints.org
Research has reported at least one distinct polymorphic form for 8-bromotheophylline. preprints.orgmdpi.comresearchgate.netpreprints.org For 8-chlorotheophylline, three polymorphs have been reported. preprints.orgmdpi.comresearchgate.netpreprints.org One of the chain structures observed for 8-chlorotheophylline is also the stable form found for 8-bromotheophylline. preprints.orgmdpi.comresearchgate.netpreprints.org Additionally, a dimeric structure utilizing N(7)-H---O(6) hydrogen bonds has been observed for both 8-chlorotheophylline and 8-bromotheophylline, although the 3D packing differs for each compound. preprints.orgmdpi.comresearchgate.netpreprints.org
Crystallographic analysis, typically performed using techniques like single-crystal X-ray diffraction, is essential for determining the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice of each polymorphic form. This analysis provides the fundamental data required to understand the differences between polymorphs at the molecular level.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing and stability of different polymorphs. In theophylline polymorphs, N(7)-H---N(9) hydrogen bonds are typically dominant, leading to the formation of zigzag linear chains. preprints.orgmdpi.compreprints.org
However, in the case of 8-halotheophyllines, including 8-bromotheophylline, the hydrogen bonding landscape is notably different. The structures of 8-halo compounds are primarily dominated by intermolecular N(7)-H---O hydrogen bonds, in contrast to the N-H---N interactions favored in theophylline polymorphs. preprints.orgmdpi.comresearchgate.netpreprints.orgdntb.gov.ua These N(7)-H---O hydrogen bonds often occur with the keto oxygen O(2), resulting in chain structures that are distinct from those found in theophylline. preprints.orgmdpi.comresearchgate.net The introduction of a halogen substituent at the 8-position perturbs the electronic properties of the molecule, affecting the acidity/basicity of the N(7)-H and N(9) functionalities. preprints.orgmdpi.com This perturbation makes N(7)-H a slightly better hydrogen bond donor but, crucially, makes N(9) a weaker acceptor, thereby disfavoring N-H---N interactions in favor of N-H---O interactions. preprints.orgmdpi.com
Dimeric structures formed by N(7)-H---O(6) hydrogen bonds, creating an R₂²(10) ring motif, have also been observed in polymorphs of theophylline and its 8-halo analogues, including 8-bromotheophylline. preprints.orgmdpi.compreprints.org However, the specific three-dimensional packing arrangements of these dimeric forms are distinct for each compound. preprints.orgmdpi.comresearchgate.netpreprints.org
Computational methods, such as Density Functional Theory (DFT), are valuable for rationalizing the observed structural diversity and the differences in polymorphic behavior between theophylline and its 8-halo analogues like 8-bromotheophylline. preprints.orgmdpi.comresearchgate.netpreprints.org
DFT calculations can provide insights into the relative stabilities of different polymorphic forms and the energetics of various intermolecular interactions, including hydrogen bonds. These studies can help explain why N-H---O hydrogen bonds are favored over N-H---N interactions in 8-halotheophyllines. preprints.orgmdpi.comresearchgate.netpreprints.org Computational results support the idea that the O(2) oxygen atom is more basic than the N(9) nitrogen atom in 8-halotheophyllines, leading to the observed switch in the dominant hydrogen bonding motif compared to theophylline. preprints.orgmdpi.com
Pharmacological and Biochemical Investigations of 8 Bromotheophylline
Mechanism of Action and Molecular Targets
The pharmacological effects of 8-Bromotheophylline are mediated through its interactions with several molecular targets. Its primary mechanism of action as a diuretic is thought to involve effects on renal function, including increased glomerular filtration rate and potential influence on tubular reabsorption. smolecule.comnih.govpharmaoffer.com Beyond its diuretic effects, 8-Bromotheophylline interacts with adenosine (B11128) receptors, phosphodiesterases, potassium ion channels, muscarinic acetylcholine (B1216132) receptors, and the orphan nuclear receptor TLX. smolecule.com
Adenosine Receptor Antagonism
8-Bromotheophylline functions as an antagonist at adenosine receptors. smolecule.comwikipedia.org Specifically, it has been noted to act as an antagonist at the adenosine A1 receptor. smolecule.comwikipedia.org Antagonism at adenosine receptors, particularly the A2A receptor, allows researchers to study the role of adenosine signaling in systems such as the cardiovascular system, including its influence on heart rate and blood pressure. smolecule.com 8-Bromotheophylline can be used in the synthesis of compounds evaluated for their affinity at adenosine A1 and A2A receptors. medchemexpress.commedchemexpress.com
Phosphodiesterase Inhibition
8-Bromotheophylline has been shown to inhibit the enzyme phosphodiesterase. Phosphodiesterases are a group of enzymes that break down cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of phosphodiesterase can lead to increased intracellular levels of these cyclic nucleotides, thereby influencing downstream physiological effects. For comparison, theophylline (B1681296), a related xanthine (B1682287), is known to competitively inhibit type III and type IV phosphodiesterase. drugbank.com
Effects on Potassium Ion Channels
Research indicates that 8-Bromotheophylline can modulate various ion channels, including potassium ion channels. smolecule.com Modulation of potassium channels allows for the investigation of their roles in cellular processes such as excitability, muscle contraction, and neurotransmission. smolecule.com Studies involving pamabrom (B1678362), which contains 8-bromotheophylline, have suggested its potential to activate the opioid receptor–nitric oxide–cyclic GMP–K⁺ channel pathway in producing peripheral antinociception. researchgate.netscholaris.caresearchgate.netcdnsciencepub.com Potassium channels are integral to maintaining transmembrane potential and neuronal excitability. drugbank.com
Interactions with Muscarinic Acetylcholine Receptors (M1 and M3 Subtypes)
8-Bromotheophylline has been observed to inhibit muscarinic acetylcholine receptors, specifically the M1 and M3 subtypes. smolecule.com These receptors are G protein-coupled receptors that play significant roles in the parasympathetic nervous system and are involved in various physiological functions, including cognitive processes, smooth muscle contraction, and glandular secretions. nih.govmdpi.comwikipedia.orgncats.ioebi.ac.uk Inhibition of these muscarinic subtypes by 8-Bromotheophylline allows for the study of cholinergic signaling in the nervous system and its impact on functions like memory and learning. smolecule.com
Modulation of Orphan Nuclear Receptor TLX
Studies have indicated that 8-Bromotheophylline can modulate the orphan nuclear receptor TLX (NR2E1). acs.orgsemanticscholar.orgnih.gov TLX is a transcriptional repressor predominantly expressed in adult neural stem cells and retinal progenitor cells. acs.orgnih.govchemrxiv.orgmdpi.com It plays a crucial role in maintaining neural stem cell proliferation and is considered a potential drug target in neurodegenerative diseases. semanticscholar.orgchemrxiv.orgmdpi.com Research has shown that substituents at the 8-position of xanthines, including the bromine atom in 8-Bromotheophylline, have pronounced effects on TLX modulatory activity. acs.orgsemanticscholar.orgnih.gov 8-Bromotheophylline has displayed slightly stronger potency in modulating TLX compared to some other xanthine derivatives. semanticscholar.orgnih.gov
Here is a table summarizing some of the molecular targets of 8-Bromotheophylline:
| Molecular Target | Type of Interaction | Notes |
| Adenosine Receptors (A1, A2A) | Antagonist | Allows study of adenosine signaling in cardiovascular system. smolecule.comwikipedia.org |
| Phosphodiesterase | Inhibitor | Influences cyclic nucleotide levels. |
| Potassium Ion Channels | Modulator | Involved in cellular excitability and neurotransmission. smolecule.com |
| Muscarinic Acetylcholine Receptors (M1, M3) | Inhibitor | Used to study cholinergic signaling. smolecule.com |
| Orphan Nuclear Receptor TLX | Modulator | Affects neural stem cell activity. acs.orgsemanticscholar.orgnih.gov |
Structure-Activity Relationship (SAR) Studies for 8-Bromotheophylline Derivatives
Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For 8-Bromotheophylline and its derivatives, SAR studies have focused on understanding how changes to the xanthine core, particularly at the 8-position, influence interactions with various molecular targets.
Research into the modulation of the orphan nuclear receptor TLX by xanthines has highlighted the importance of substituents at the 8-position. acs.orgsemanticscholar.orgnih.gov For instance, 8-Bromotheophylline demonstrated distinct activity compared to other 8-substituted xanthines like 8-chlorotheophylline (B119741) and 8-phenyltheophylline (B1204217), suggesting that the nature of the substituent at this position significantly impacts the interaction with TLX. semanticscholar.orgnih.gov The synthesis of Oxazolo[2,3-f]purinediones using 8-Bromotheophylline as a starting material allows for the evaluation of the affinity of these new compounds at adenosine A1 and A2A receptors, providing data for SAR analysis in the context of adenosine receptor interactions. medchemexpress.commedchemexpress.com
Influence of Substituents on Adenosine Receptor Affinity and Selectivity
The affinity and selectivity of xanthine derivatives, including those related to 8-bromotheophylline, for adenosine receptors (ARs) are significantly influenced by the nature and position of substituents on the xanthine core nih.gov. Early studies on xanthine analogues, modified from caffeine (B1668208) and theophylline, demonstrated that substitution patterns play a crucial role in determining activity at different AR subtypes nih.gov. For instance, substitution at the N1 position is particularly important for all AR subtypes nih.gov. A 1-propyl residue showed optimal affinity for A₂B and A₃ receptors, while a 1-benzyl residue was best for A₁ and A₂A AR subtypes nih.gov.
The introduction of substituents at the 8-position of the xanthine ring has been shown to have pronounced effects on activity, including modulation of the orphan nuclear receptor TLX acs.org. Specifically, 8-bromotheophylline displayed slightly stronger potency compared to an unsubstituted analogue, while an 8-chlorine analogue was less active, suggesting a preference for bulkier moieties at this position for TLX modulation acs.org. Extended 8-phenyltheophylline derivatives have shown remarkably enhanced, submicromolar activity on TLX acs.org.
Studies on tricyclic oxazolo[2,3-f]purinediones, synthesized by cyclization of 8-bromotheophylline with oxiranes, have further illustrated the impact of substituents. These compounds primarily showed adenosine A₂A receptor affinity at low micromolar concentrations and A₂A selectivity nih.govresearchgate.net. For example, a compound with an octyl substituent at the oxazole (B20620) ring displayed adenosine A₂A receptor affinity (Kᵢ=0.998 µM) and at least 25-fold A₂A versus A₁ selectivity nih.govresearchgate.net. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have highlighted the importance of lipophilic 7-substituents for pharmacological activity, although the volume of the substituent at the A₂A AR is limited, with an n-octyl group being considered optimal nih.govresearchgate.net.
8-Bromotheophylline itself can act as an antagonist at adenosine receptors, particularly the A₂A receptor smolecule.com.
Impact of Structural Modifications on Pharmacological Activities
Structural modifications of the theophylline core, including halogenation at the 8-position, significantly impact the pharmacological activities of the resulting compounds chemimpex.comderpharmachemica.com. 8-Bromotheophylline, as a halogenated derivative, exhibits enhanced biological activity compared to theophylline chemimpex.com.
The synthesis of 7,8-disubstituted theophylline derivatives has been explored, and their in vitro effects on sub-cellular and cellular levels, as well as antiproliferative activity, have been evaluated derpharmachemica.comresearchgate.net. These studies demonstrate that modifications at positions 7 and 8 can lead to compounds with varied pharmacological profiles derpharmachemica.comresearchgate.net. For instance, certain 7,8-disubstituted theophylline derivatives have shown statistically significant toxic effects on isolated rat microsomes and varying levels of toxicity on isolated rat hepatocytes compared to theophylline derpharmachemica.comresearchgate.net. Additionally, some modified compounds have exhibited antiproliferative activity against tumor cell lines derpharmachemica.comresearchgate.net.
The cyclization of 8-bromotheophylline with oxiranes to form tricyclic oxazolo[2,3-f]purinediones results in compounds with affinity for adenosine receptors and anticonvulsant activity in animal models nih.govresearchgate.net. Compounds with long alkyl chains in this series showed anticonvulsant activity, although this was sometimes accompanied by significant neurotoxicity in mice nih.govresearchgate.net. The anticonvulsant activity in rats was higher and without signs of neurotoxicity nih.govresearchgate.net. This highlights how structural changes can influence both desired pharmacological effects and potential toxicity nih.govresearchgate.net.
Furthermore, 8-bromotheophylline has been used as a starting material for the synthesis of other derivatives, such as hydantoin (B18101) and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety researchgate.netmdpi.com. These synthesized compounds have been evaluated for their anticancer activity on selected cancer cell lines researchgate.netmdpi.com.
Preclinical Pharmacological Efficacy Studies
In Vitro Cellular Studies
In vitro cellular studies have been conducted to investigate the pharmacological effects of 8-bromotheophylline and its derivatives. For example, the antiproliferative activity of newly synthesized 7,8-disubstituted theophylline derivatives, including those derived from 8-bromotheophylline, has been evaluated against various tumor cell lines such as HL-60, BV-173, and K-562 derpharmachemica.comresearchgate.net. These studies utilize methods like the MTT assay to determine the cytotoxicity and IC₅₀ values of the compounds mdpi.com. Some derivatives have demonstrated antiproliferative effects, albeit at high micromolar concentrations derpharmachemica.comresearchgate.net.
Studies have also explored the in vitro effects of these compounds on sub-cellular levels, such as their impact on isolated rat microsomes and hepatocytes to assess toxicity derpharmachemica.comresearchgate.net. These investigations can reveal how structural modifications influence cellular processes and potential toxicity derpharmachemica.comresearchgate.net.
8-Bromotheophylline is utilized in biochemical research to examine the effects of brominated compounds on cellular processes, providing insights into metabolic pathways and potential therapeutic targets chemimpex.com. It can be used to perturb specific signaling pathways, allowing researchers to dissect their complex interactions smolecule.com. Its ability to modulate various receptors and ion channels makes it relevant to research on neurological disorders smolecule.com.
In Vivo Animal Models (Non-Clinical Contexts)
In vivo animal models have been employed to evaluate the pharmacological efficacy of compounds related to 8-bromotheophylline in non-clinical contexts. For instance, tricyclic oxazolo[2,3-f]purinediones, synthesized from 8-bromotheophylline, have been evaluated in vivo as anticonvulsants in mice using tests like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (ScMet) tests nih.govresearchgate.net. These studies assess the ability of the compounds to protect against induced seizures nih.govresearchgate.net. Neurotoxicity in mice is also examined in these in vivo studies nih.govresearchgate.net.
Further in vivo evaluations of these oxazolopurinediones in rats have also been conducted to assess anticonvulsant activity and neurotoxicity, revealing differences in response compared to mice nih.govresearchgate.net.
While not solely focused on 8-bromotheophylline itself but its active moiety in pamabrom, animal studies have investigated the diuretic action of pamabrom in rats google.com. These studies compared the diuretic activity of the 8-bromotheophylline-2-amino-2-methyl-1-propanol salt with the corresponding theophylline salt, showing enhanced diuretic activity with the brominated derivative google.com. Animal models have also been used to understand the effects on weight loss, differentiating between renal and extra-renal losses induced by theophylline versus the brominated derivative google.com.
These in vivo studies in animal models provide crucial data on the potential efficacy and toxicological profile of 8-bromotheophylline derivatives before any potential human trials.
Pharmacokinetic and Toxicological Characterization
Pharmacokinetic Profile Investigations
Pharmacokinetic studies are crucial for understanding the time course of a drug within an organism. Investigations into the absorption, distribution, metabolism, and excretion (ADME) of 8-Bromotheophylline provide insights into its in vivo behavior.
Studies investigating the absorption of 8-Bromotheophylline have indicated that when administered as a single oral dosage, it is rapidly absorbed. derpharmachemica.comresearchgate.netnih.gov This rapid absorption leads to the attainment of a maximal plasma concentration (Cmax). The reported maximal plasma concentration is 2.5 mg/L, which is reached at approximately 0.78 hours (Tmax) after administration. derpharmachemica.comresearchgate.netnih.gov The mean residence time has been registered as 12 hours, with an Area Under the Curve (AUC) in the first 8 hours reported as 27 mg.h/L. derpharmachemica.comresearchgate.netnih.gov
The following table summarizes key absorption and plasma concentration parameters:
| Parameter | Value | Unit | Timeframe (if applicable) | Source |
| Maximal Plasma Concentration (Cmax) | 2.5 | mg/L | - | derpharmachemica.comresearchgate.netnih.gov |
| Time to Reach Cmax (Tmax) | 0.78 | hours | - | derpharmachemica.comresearchgate.netnih.gov |
| Mean Residence Time | 12 | hours | - | derpharmachemica.comresearchgate.netnih.gov |
| AUC (0-8 hours) | 27 | mg.h/L | 0-8 hours | derpharmachemica.comresearchgate.netnih.gov |
The elimination half-life (T1/2) is a pharmacokinetic parameter that describes the time it takes for the concentration of a substance in the body to be reduced by half. For 8-Bromotheophylline, the apparent elimination half-life has been registered as 21.35 hours. derpharmachemica.comresearchgate.netnih.gov
Based on the available information from the conducted searches, the pharmacokinetic properties related to the metabolism, volume of distribution, and clearance of 8-Bromotheophylline have not been determined. derpharmachemica.comresearchgate.netnih.gov
Elimination Half-Life Determination
Toxicological Evaluations in Preclinical Models
Toxicological evaluations in preclinical models are conducted to assess the potential for a compound to cause harm. These studies often involve in vitro and in vivo assessments.
In vitro cytotoxicity studies using isolated cells, such as rat microsomes and hepatocytes, are commonly employed to evaluate the direct toxic effects of a compound at the cellular level. While research has been conducted on the toxicity of derivatives of theophylline (B1681296), including some 7,8-disubstituted theophylline derivatives, in isolated rat microsomes and hepatocytes, specific data regarding the in vitro cytotoxicity of 8-Bromotheophylline itself in these isolated cell systems was not found in the conducted searches. derpharmachemica.comresearchgate.net Studies on derivatives have shown varying levels of toxicity compared to theophylline. derpharmachemica.comresearchgate.net
Acute Toxicity Studies of 8-Bromotheophylline Derivatives
Acute toxicity studies are crucial in assessing the potential for harm from short-term exposure to a substance or its derivatives. Research into the acute toxicity of 8-bromotheophylline derivatives has been conducted to establish safety profiles. For instance, one study investigated the acute oral toxicity of a herbal product containing Artemisia annua and other plants, using female Swiss albino mice. This study, conducted according to OECD guidelines, administered doses up to 5000 mg/kg body weight and observed no mortality, suggesting a lethal dose greater than 5000 mg/kg for this specific product bvsalud.org. While this study pertains to a herbal mixture, it illustrates the methodology used in acute toxicity assessments in animal models.
Another study focused on synthesized compounds, including some xanthine (B1682287) derivatives, evaluating their acute toxicity upon intraperitoneal (i.p.) administration in animals. Most of the synthesized compounds were considered non-toxic, although one compound, XV, was noted as moderately toxic researchgate.net. This highlights that toxicity can vary among different derivatives.
Further research involving novel 1,3-oxazepine derivatives of mefenamic acid also included acute toxicity tests in mice. Doses of 5 and 10 g/kg body weight showed no symptoms of toxicity, behavioral changes, or mortality compared to control groups over a two-week period. Organ weights (cervical, liver, kidneys, heart) were also normal jmchemsci.com. While not directly studying 8-bromotheophylline derivatives, this exemplifies the typical observations and findings in acute toxicity studies of organic compounds.
Specifically concerning 8-bromotheophylline, one report mentions the preparation and study of over 30 water-soluble salts. One such salt, 2-methyl-2-amino-1-propanol 8-bromotheophyllinate (pamabrom), was found to have a low order of toxicity researchgate.net. This suggests that forming salts can influence the toxicity profile of 8-bromotheophylline.
Drug-Drug Interactions and Poly-therapy Considerations
Drug-drug interactions (DDIs) are a significant concern, particularly in poly-therapy, where multiple drugs are administered concurrently. These interactions can alter the pharmacokinetics or pharmacodynamics of the co-administered drugs, potentially leading to reduced efficacy or increased toxicity nih.gov. Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug nih.gov.
Poly-therapy is common, especially in the elderly, and increases the risk of clinically important DDIs nih.gov. Understanding the potential for 8-bromotheophylline to interact with other drugs is therefore important.
Mechanisms of Pharmacokinetic Drug-Drug Interactions (e.g., Metabolism, Excretion)
Pharmacokinetic DDIs can occur through various mechanisms, including alterations in drug metabolism and excretion nih.gov. Metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a major site for interactions nih.gov. Inhibition or induction of these enzymes by one drug can significantly affect the plasma concentrations of another drug that is a substrate for that enzyme nih.gov. While specific details on the metabolic pathways and involved enzymes for 8-bromotheophylline itself are not extensively detailed in the provided snippets, related xanthines like theophylline are known to be metabolized by CYP enzymes drugbank.com. Changes in the metabolism of 8-bromotheophylline when combined with certain drugs have been noted, such as decreased metabolism when combined with clozapine, conjugated estrogens, acenocoumarol, anagrelide, aminophenazone, aminophylline, amitriptyline, axitinib, azathioprine, azelastine, domperidone, and theophylline drugbank.com. Conversely, its metabolism can be increased when combined with anakinra and bimekizumab drugbank.com.
Drug excretion, primarily through the kidneys and liver, is another key mechanism for pharmacokinetic interactions nih.gov. Renal excretion involves glomerular filtration, tubular reabsorption, and active tubular secretion nih.gov. Interactions can occur if drugs compete for active transport systems in the renal tubules or if one drug alters renal blood flow or tubular function nih.gov. 8-Bromotheophylline may increase the excretion rate of several drugs, potentially leading to lower serum levels and reduced efficacy for those drugs. Examples include aceclofenac, amantadine, ampicillin, amrinone, ammonium (B1175870) chloride, amoxicillin, alclofenac, aldesleukin, bepotastine, bicisate, budesonide, bumetanide, benzatropine, benznidazole, benserazide, cevimeline, chloral (B1216628) hydrate, and chloroquine (B1663885) drugbank.com. Conversely, acetylsalicylic acid may decrease the excretion rate of 8-bromotheophylline, potentially resulting in higher serum levels drugbank.com. Acetazolamide may increase the excretion rate of 8-bromotheophylline, which could lead to lower serum levels and a potential reduction in efficacy drugbank.com.
Potential for Altered Drug Levels and Therapeutic Efficacy
Pharmacokinetic interactions can lead to altered drug levels, which in turn can impact therapeutic efficacy nih.gov. When the metabolism or excretion of a drug is inhibited, its plasma concentration can increase, potentially leading to enhanced effects or toxicity nih.gov. Conversely, induction of metabolism or increased excretion can lower plasma concentrations, potentially reducing therapeutic efficacy nih.gov.
As indicated by the potential for 8-bromotheophylline to affect the excretion of other drugs, co-administration could lead to decreased levels of those drugs, potentially reducing their therapeutic effectiveness drugbank.com. For example, 8-bromotheophylline may decrease the therapeutic efficacy of codeine, acemetacin, alfentanil, bezitramide, benzhydrocodone, bromazepam, brotizolam, and chlordiazepoxide drugbank.com.
Conversely, the serum concentration of 8-bromotheophylline can be increased when combined with certain drugs, such as amiodarone (B1667116) and allopurinol (B61711) drugbank.com. This increase in 8-bromotheophylline levels could potentially enhance its diuretic effect or lead to other consequences, although specific therapeutic efficacy changes in these combinations are not detailed in the provided information. The serum concentration of 8-bromotheophylline can be decreased when combined with amobarbital drugbank.com.
These examples highlight the potential for 8-bromotheophylline to be involved in pharmacokinetic interactions that can alter the plasma levels and potentially the therapeutic efficacy of co-administered drugs.
Interactive Data Table: Examples of Potential Drug Interactions with 8-Bromotheophylline
| Co-administered Drug | Effect on 8-Bromotheophylline Metabolism | Effect on 8-Bromotheophylline Excretion | Effect of 8-Bromotheophylline on Co-administered Drug Excretion | Potential Impact on Co-administered Drug Therapeutic Efficacy |
| Clozapine | Decreased | Not specified | Not specified | Not specified |
| Conjugated estrogens | Decreased | Not specified | Not specified | Not specified |
| Acenocoumarol | Decreased | Not specified | Not specified | Not specified |
| Anakinra | Increased | Not specified | Not specified | Not specified |
| Bimekizumab | Increased | Not specified | Not specified | Not specified |
| Acetylsalicylic acid | Not specified | Decreased | Not specified | Not specified |
| Acetazolamide | Not specified | Increased | Not specified | Potential reduction (due to lower serum level) drugbank.com |
| Amiodarone | Not specified | Not specified | Not specified | Not specified (8-Bromotheophylline serum level increased) drugbank.com |
| Allopurinol | Not specified | Not specified | Not specified | Not specified (8-Bromotheophylline serum level increased) drugbank.com |
| Amobarbital | Not specified | Not specified | Not specified | Not specified (8-Bromotheophylline serum level decreased) drugbank.com |
| Codeine | Not specified | Not specified | Not specified | Decreased drugbank.com |
| Acemetacin | Not specified | Not specified | Not specified | Decreased drugbank.com |
| Amantadine | Not specified | Not specified | Increased | Potential reduction (due to lower serum level) drugbank.com |
| Budesonide | Not specified | Not specified | Increased | Potential reduction (due to lower serum level) drugbank.com |
| Chlordiazepoxide | Not specified | Not specified | Not specified | Decreased drugbank.com |
Analytical Methodologies for 8 Bromotheophylline
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography plays a significant role in separating 8-Bromotheophylline from other compounds in a mixture, allowing for its precise quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with UV detection is a widely used technique for the analysis of 8-Bromotheophylline. This method offers sensitivity and selectivity for the determination of the compound in various matrices.
A sensitive bioanalytical method utilizing reverse-phase HPLC coupled with UV detection has been developed and validated for the determination of pamabrom (B1678362), quantified as 8-bromotheophylline, in human plasma. annexpublishers.coresearchgate.netresearchgate.net This method was successfully applied to a pharmacokinetic study. annexpublishers.coresearchgate.netresearchgate.net The chromatographic separation in one reported method was performed using a Zorbax® SB–C8 column (150 x 4.6-mm, 5-μm particle size) equipped with a pre-column. researchgate.netresearchgate.net The mobile phase consisted of a mixture of aqueous ammonium (B1175870) acetate (B1210297) (10 mM, pH 5.0 ± 0.1) and acetonitrile:water (95:5 v/v) in a ratio of 83:17 v/v. researchgate.netresearchgate.net The column temperature was maintained at 15°C, with a flow rate of 1 mL/minute. researchgate.netresearchgate.net The injection volume was 20 μL, and detection was carried out at a wavelength of 278 nm. researchgate.netresearchgate.net Another RP-HPLC method for the simultaneous estimation of paracetamol and pamabrom used a Hibar C18 column with a mobile phase of Ammonium Formate (B1220265): Methanol in an 80:20 ratio, detected at 268 nm. rjptonline.org
HPLC is also employed for purity assessment of 8-Bromotheophylline, with a reported purity of ≥98.0% determined by HPLC and titration analysis. avantorsciences.com
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is another chromatographic technique that can be applied to the analysis of 8-Bromotheophylline. TLC offers a simpler and less resource-intensive approach compared to HPLC, often used for qualitative analysis or semi-quantitative assessment. TLC densitometry has been reported as an alternative method for the simultaneous determination of pamabrom (determined as 8-bromotheophylline) with paracetamol. This method involves the separation of the compounds on a TLC plate followed by densitometric measurement of the spots at specific wavelengths.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While HPLC-UV is commonly used for quantification, LC/MS is particularly valuable for structural confirmation and identification of 8-Bromotheophylline, as well as for the analysis of complex mixtures where greater specificity is required. LC-MS methods are used to monitor pharmacokinetic interactions and ensure no interference in drug absorption or metabolism when 8-bromotheophylline is formulated with other drugs. An LC-MS/MS method has been developed and validated for the simultaneous quantification of paracetamol and pamabrom in human plasma. ijpsdronline.comijpsdronline.com This method utilized a Kromasil C18 column and a mobile phase consisting of acetonitrile:methanol (50:50) with 2 mM ammonium formate in water (90:10, v/v). ijpsdronline.com Mass parameters for the analytes were tuned by infusion, switching between positive and negative ion mode. ijpsdronline.com LC/MS data can be obtained by scanning the first quadrupole in a specific mass range to produce a final spectrum. tandfonline.comuj.edu.pl
Bioanalytical Method Development and Validation for Biological Matrices
Bioanalytical methods are essential for quantifying 8-Bromotheophylline in biological matrices such as plasma, serum, or urine, which is critical for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. nih.govaustinpublishinggroup.comajpsonline.com
Sample Preparation Techniques for Plasma Analysis
Sample preparation is a crucial step in bioanalysis to isolate the analyte from the complex biological matrix and remove interfering substances. For the analysis of 8-Bromotheophylline in plasma, techniques such as protein precipitation and liquid-liquid extraction have been employed.
In one bioanalytical method for pamabrom (determined as 8-bromotheophylline) in human plasma, study samples (250 μL) were spiked with an internal standard solution. researchgate.netresearchgate.net Pooled blank human plasma from healthy subjects is typically used for method development and validation. annexpublishers.coresearchgate.netresearchgate.net Plasma samples are often stored at low temperatures, such as -75°C ± 5°C, until analysis. annexpublishers.coresearchgate.netresearchgate.net Protein precipitation is a technique that has been examined for sample preparation in the simultaneous quantification of paracetamol and pamabrom in human plasma, although liquid-liquid extraction showed better recovery efficiency in one study. ijpsdronline.com A reported method for determining an ester derivative of 7-theophyllineacetic acid in rabbit serum, using 8-bromotheophylline as an internal standard, involved liquid-liquid extraction with a mixture of chloroform:isopropanol (1:1). derpharmachemica.com The organic layer was then evaporated, and the residue was reconstituted in the mobile phase. derpharmachemica.com
Validation Parameters (e.g., Linearity, Accuracy, Precision, Selectivity, Sensitivity, Stability)
Validation of bioanalytical methods is mandatory to ensure their reliability and suitability for the intended purpose, adhering to regulatory guidelines. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eufda.gov Key validation parameters assessed include linearity, accuracy, precision, selectivity, sensitivity, and stability. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eufda.gov
Linearity is evaluated by analyzing a series of standards at different concentrations to establish a calibration curve. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu For 8-bromotheophylline, calibration curves have been analyzed by linear regression of peak area ratios (analyte/internal standard) as a function of analyte concentrations. annexpublishers.coresearchgate.net Calibration curves can consist of multiple points across a defined concentration range. annexpublishers.coresearchgate.netijpsdronline.com
Accuracy and precision are determined by analyzing quality control (QC) samples at different concentration levels. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu Accuracy refers to the closeness of measured values to the true value, while precision refers to the reproducibility of the measurements. nih.govaustinpublishinggroup.comajpsonline.com For bioanalytical methods, accuracy and precision should generally be within 15% of the nominal value, except for the lower limit of quantification (LLOQ), where 20% is acceptable. nih.govajpsonline.com
Selectivity demonstrates that the method can differentiate the analyte from endogenous matrix components and other co-administered substances. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu This is typically assessed by analyzing blank matrix samples and samples containing potential interferences. rjptonline.org
Sensitivity is determined by the LLOQ, which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu A sensitive method for 8-bromotheophylline in plasma had an LLOQ of 20 ng/mL. annexpublishers.coresearchgate.net
Stability evaluates the stability of the analyte in the biological matrix under various storage and handling conditions. nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu This includes freeze-thaw stability, short-term stability at room temperature, long-term stability in frozen storage, and stability in processed samples. annexpublishers.co Stability acceptance criteria typically require mean %RE values to be within ±15% of the nominal values. annexpublishers.co
Other validation parameters that may be evaluated include carry-over, dilution integrity, matrix effect, recovery, and ruggedness (robustness). nih.govaustinpublishinggroup.comajpsonline.comeuropa.eu
Table: Bioanalytical Method Validation Parameters for 8-Bromotheophylline (Example based on search results)
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | Relationship between analyte concentration and instrument response. | Correlation coefficient (r) > 0.995 ijpsdronline.com |
| Accuracy | Closeness of measured value to the true value. | Mean %RE within ±15% (±20% at LLOQ) annexpublishers.conih.govajpsonline.com |
| Precision | Reproducibility of measurements (within-run and between-run). | %CV ≤ 15% (≤ 20% at LLOQ) nih.goveuropa.eu |
| Selectivity | Ability to measure analyte in the presence of interferences. | No significant interference peaks rjptonline.org |
| Sensitivity (LLOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Defined concentration with acceptable A&P nih.govajpsonline.com |
| Stability | Stability of analyte under various storage and handling conditions. | Mean %RE within ±15% annexpublishers.co |
Note: Specific acceptance criteria may vary based on regulatory guidelines and the intended use of the method.
Application in Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic and bioequivalence studies are essential for understanding how a substance like 8-Bromotheophylline is absorbed, distributed, metabolized, and excreted by the body, and to compare the bioavailability of different formulations. Accurate and sensitive bioanalytical methods are required to quantify the concentration of 8-Bromotheophylline in biological fluids, such as plasma.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique for the determination of 8-Bromotheophylline in biological samples annexpublishers.coresearchgate.netresearchgate.net. This method involves separating the analyte on a reverse-phase column using a mobile phase, followed by detection based on its UV absorbance annexpublishers.coresearchgate.net. For instance, a validated reverse-phase HPLC method utilized a C18 column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass Spectrometry (MS) compatibility sielc.com. This method has been successfully applied to pharmacokinetic studies annexpublishers.coresearchgate.net.
Another powerful technique for the quantification of 8-Bromotheophylline, particularly in combination with other drugs in complex biological matrices, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ijpsdronline.comijpsdronline.com. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes. A developed LC-MS/MS method for the simultaneous quantification of paracetamol and pamabrom (determined as 8-Bromotheophylline) in human plasma utilized a C18 column and electrospray ionization ijpsdronline.comijpsdronline.com. The method demonstrated linearity over a specific concentration range for 8-Bromotheophylline and was validated for parameters such as specificity, accuracy, precision, and stability, making it suitable for routine use in pharmacokinetic and bioequivalence studies ijpsdronline.comijpsdronline.com.
In a pharmacokinetic study involving the oral administration of pamabrom (delivering 8-Bromotheophylline) in combination with paracetamol and naproxen (B1676952) sodium to healthy female subjects, HPLC coupled with UV detection was used to determine 8-Bromotheophylline plasma concentrations annexpublishers.coresearchgate.net. Blood samples were collected at various time points, and plasma was separated and stored for analysis annexpublishers.coresearchgate.net. The method's sensitivity, with a lower limit of quantification (LLOQ) of 20 ng/mL, was deemed satisfactory for characterizing the pharmacokinetic profile annexpublishers.coresearchgate.net.
The pharmacokinetic parameters derived from such studies provide crucial data for assessing the behavior of 8-Bromotheophylline in vivo. Table 1 presents typical pharmacokinetic parameters observed for 8-Bromotheophylline in a study.
| Parameter | Mean ± SD (ng/mL or h) |
| Cmax | 3685.60 ± 621.35 |
| Tmax | 1.41 ± 1.24 |
| Apparent ke | 0.05 ± 0.04 |
| Apparent t1/2 | 21.35 ± 12.81 |
| AUC0-t | 36693.31 ± 14083.74 |
| AUC0-∞ | 46210.49 ± 24196.28 |
Table 1: Pharmacokinetic parameters of 8-Bromotheophylline after oral administration of a combination product containing pamabrom. researchgate.net
These parameters, such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination rate constant (ke), half-life (t1/2), and area under the concentration-time curve (AUC), are vital for evaluating the bioavailability and bioequivalence of different 8-Bromotheophylline formulations annexpublishers.coresearchgate.netscispace.com.
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods play a critical role in confirming the chemical structure of 8-Bromotheophylline and elucidating the structures of its potential metabolites or related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the arrangement of atoms within a molecule egyankosh.ac.inbhu.ac.inslideshare.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, the complete structure of 8-Bromotheophylline can be confirmed cymitquimica.commyskinrecipes.comzsmu.edu.ua. NMR spectroscopy is routinely used in research settings for structural elucidation and to verify the identity of synthesized compounds myskinrecipes.comzsmu.edu.ua.
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is invaluable for determining the molecular weight and fragmentation pattern of 8-Bromotheophylline slideshare.netcriver.com. This information helps to confirm the molecular formula and provides insights into the structural subunits of the molecule cymitquimica.comcriver.com. LC-MS/MS, as mentioned earlier, is widely used in bioanalytical settings and also contributes to structural elucidation through the analysis of fragmentation data ijpsdronline.comijpsdronline.comcriver.com.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths utdallas.eduwvu.edu. The IR spectrum of 8-Bromotheophylline would show characteristic absorption bands corresponding to its functional groups, such as N-H stretches, carbonyl stretches (C=O), and C-N vibrations within the purine (B94841) ring structure utdallas.edu. Comparing the obtained IR spectrum to reference spectra can aid in identification .
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing compounds that absorb light in the UV-Vis region of the electromagnetic spectrum, typically those containing chromophores acs.orgresearchgate.netvwr.com. 8-Bromotheophylline, with its purine ring system, exhibits UV-Vis absorption characteristics that can be used for its detection and quantification, particularly in techniques like HPLC-UV annexpublishers.coresearchgate.netresearchgate.net. UV-Vis spectroscopy can also be used to study interactions, such as the formation of electron donor-acceptor complexes involving related compounds acs.org.
The combination of these advanced spectroscopic techniques provides a comprehensive approach to the structural elucidation of 8-Bromotheophylline, ensuring its correct identification and characterization in various scientific investigations.
Translational Research and Future Directions
Development of Novel Therapeutic Agents Based on the 8-Bromotheophylline Scaffold
8-Bromotheophylline, a halogenated derivative of theophylline (B1681296), is recognized as a valuable compound in pharmaceutical research and serves as a key intermediate in the synthesis of bronchodilators and other therapeutic agents. chemimpex.com Its bromine substitution is noted to enhance its biological activity, making it a subject of interest for treatments related to respiratory diseases. chemimpex.com Researchers are utilizing 8-Bromotheophylline in the development of novel compounds aimed at improving the efficacy of existing medications, potentially offering benefits in drug formulation and delivery systems. chemimpex.com The compound's ability to modulate biological pathways is appreciated by researchers and industry professionals, potentially leading to innovative solutions in drug discovery. chemimpex.com Its unique structure allows for targeted modifications, facilitating the exploration of new therapeutic avenues. chemimpex.com
One area of development involves the synthesis of Oxazolo[2,3-f]purinediones using 8-Bromotheophylline, with these new compounds being evaluated for their affinity at adenosine (B11128) A1 and A2A receptors. medchemexpress.commedchemexpress.com 8-Bromotheophylline itself binds to adenosine receptors and prevents adenosine reuptake, leading to an increase in adenosine concentration at the receptor. It has also been shown to inhibit phosphodiesterase enzymes and potassium ion channels.
The combination of choline (B1196258) with 8-bromotheophylline (1:1) is another area of research, with interest stemming from the properties of its constituent parts. ontosight.ai This compound may offer unique pharmacological effects, potentially enhancing or altering the bioavailability, efficacy, or safety profile of 8-bromotheophylline. ontosight.ai Research into such combinations is often aimed at developing new therapeutic agents or improving existing ones. ontosight.ai
Exploration of Emerging Pharmacological Applications
Beyond its traditional association with respiratory conditions due to its bronchodilator properties, 8-Bromotheophylline is being explored for other potential pharmacological applications. chemimpex.comontosight.ai Its ability to modulate biological pathways suggests broader therapeutic potential. chemimpex.com
Research indicates potential applications as a neuroprotective agent. ontosight.ai Additionally, studies are exploring its use in the management of metabolic disorders. ontosight.ai 8-Bromotheophylline has also been investigated for potential neuroprotective effects, contributing to research on treatments for neurodegenerative diseases. chemimpex.com
Furthermore, 8-Bromotheophylline has been shown to be effective against infectious diseases, including tuberculosis and infections caused by bacteria resistant to penicillin and erythromycin. It is also being explored for its effects on plant growth, potentially leading to advancements in agricultural practices. chemimpex.com
Computational Chemistry and Molecular Modeling for Drug Design and Optimization
Computational chemistry and molecular modeling play a significant role in the research and development involving 8-Bromotheophylline and related compounds. These fields involve applying computational methods to study molecular structure and properties, aiding in understanding and predicting their behavior at the molecular level. kallipos.gramazon.com
Computational approaches, such as structure-based and ligand-based drug design, are routinely applied in computational chemistry. tarosdiscovery.com These methods are valuable for generating hypotheses for molecular drug designs that can be assessed using in silico models before synthesis. tarosdiscovery.com Techniques like pharmacophore modeling, scaffold hopping, and molecular de novo design are also part of this expertise. tarosdiscovery.com
Density Functional Theory (DFT) calculations have been applied to study the polymorphic forms of 8-Bromotheophylline and its analogues. researchgate.netmdpi.com These calculations can provide insights into the intermolecular interactions, such as hydrogen bonding, that influence crystal structures. researchgate.netmdpi.com For instance, DFT calculations indicated that the alkaloid ring nitrogen N(9) is a weaker base in 8-halo compounds compared to theophylline, affecting hydrogen bonding preferences in their polymorphic forms. researchgate.netmdpi.com
Computational methods are essential for understanding the behavior of chemical systems and have applications in computational drug design. amazon.com
Addressing Gaps in Current Research on 8-Bromotheophylline
While research on 8-Bromotheophylline has explored its synthesis, properties, and some therapeutic applications, certain gaps in the current understanding and research efforts exist. For instance, while some pharmacokinetic properties like rapid oral absorption, maximal plasma concentration, and apparent elimination half-life have been registered, other crucial pharmacokinetic properties such as volume of distribution, protein binding, metabolism, and route of elimination have not been determined. drugbank.comnih.gov Filling these gaps is essential for a comprehensive understanding of how 8-Bromotheophylline is processed by the body, which is critical for drug development and optimization.
Further research is also needed to fully elucidate the mechanisms of action for all observed pharmacological effects, particularly in emerging applications like neuroprotection and the management of metabolic disorders. While its interaction with adenosine receptors and phosphodiesterase inhibition are known, the complete picture of its molecular interactions in various biological pathways requires further investigation. drugbank.comnih.gov
Investigating the potential for drug-drug interactions in more detail is also important, as studies have indicated that the metabolism of 8-Bromotheophylline can be affected by combination with other substances. drugbank.com
Regulatory and Intellectual Property Landscape (e.g., Patent Literature Review)
Navigating the regulatory and intellectual property landscape is a critical aspect of translating research on 8-Bromotheophylline into therapeutic products. 8-Bromotheophylline is the active moiety of pamabrom (B1678362), which has been categorized by the FDA as a drug substance with an inactive state since March 1980 and is approved by Health Canada for use in certain over-the-counter products. drugbank.comnih.govpharmacompass.com This regulatory history provides a foundation for future development but also presents considerations for new formulations or applications.
Intellectual property protection for repurposed drugs or novel agents developed from existing scaffolds like 8-Bromotheophylline can be complex. drugpatentwatch.com While the original compound may no longer be patentable, avenues for protection include method-of-use patents for new therapeutic indications, formulation patents for novel delivery methods, and combination patents for new drug combinations. drugpatentwatch.com Challenges in securing IP rights can include prior art, demonstrating non-obviousness, and the expiration of original patents. drugpatentwatch.com
Regulatory pathways, such as the FDA's 505(b)(2) pathway, can facilitate the approval of repurposed drugs by allowing reliance on existing safety and efficacy data, potentially reducing the need for extensive de novo studies. Balancing patent exclusivity with regulatory timelines is crucial for maximizing market protection. drugpatentwatch.com
Supplementary Protection Certificates (SPCs) in regions like the EU can extend patent rights for medicinal products to compensate for the time lost during regulatory approval processes. europa.eu However, regulations also exist that allow for the manufacture of generic or biosimilar versions of SPC-protected medicines for export purposes. europa.eu
Understanding the patent landscape, performing freedom-to-operate analyses, and strategically enforcing patents are essential for companies developing therapies based on 8-Bromotheophylline to manage competition and protect their investments. patentpc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
